molecular formula C20H16N4 B147327 Nitron CAS No. 2218-94-2

Nitron

Cat. No.: B147327
CAS No.: 2218-94-2
M. Wt: 312.4 g/mol
InChI Key: RBLFMNNBMUXHHR-UHFFFAOYSA-N
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Description

Nitron, also known as this compound, is a useful research compound. Its molecular formula is C20H16N4 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications

  • Nitrones, specifically nitrone derivatives, have been explored for their potential in treating oxidative stress-related conditions. They act as protective agents against oxidative stress in several biological models due to their potency and unique molecular mechanisms. These compounds target specific mediators and offer new therapeutic approaches for diseases related to stress and aging (Rosselin, Poeggeler, & Durand, 2017).

Synthesis of α-Amino Acids

  • Nitrones have been employed in the asymmetric synthesis of α-amino acids. The intermolecular addition of alkyl radicals to chiral glyoxylic nitrone achieved a high degree of stereocontrol, providing a new method for this synthesis (Ueda, Miyabe, Teramachi, Miyata, & Naito, 2003).

Polymer Chemistry

  • In synthetic polymer chemistry, nitrones are recognized for their multifunctional capabilities, acting as radical spin traps and 1,3-dipoles. Their application in macromolecular synthesis is still emerging, highlighting their potential versatility (Wong, Junkers, & Barner‐Kowollik, 2011).

Heterocyclic Compounds Synthesis

  • Nitrones are versatile reagents used in the synthesis of a diverse array of heterocyclic compounds. They undergo various transformations, including [3+3]-cycloaddition reactions, internal redox cyclization reactions, and electrocyclizations, among others, to form different heterocycles (Anderson, 2016).

Chemical Biology Tools

  • Nitrones have been utilized in the design, synthesis, and evaluation of small molecular probes for the study of proteins and glycans in plant and mammalian cells. They serve as key steps in the synthesis of complex glycomimetic small molecules (Hoogenboom, 2012).

Corrosion Inhibition

  • Phenyl nitrone derivatives have been synthesized and used as inhibitors against acidic and microbial corrosion, showing moderate to high efficiency in certain conditions (Chen, Zhao, & Chen, 2015).

Mechanism of Action

While there isn’t a specific mechanism of action for Nitron, Nitroglycerin, a nitrate vasodilator, is used primarily to provide relief from anginal chest pain . It is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein .

Safety and Hazards

High concentrations of nitrogen gas can be particularly harmful to human health. Nitrogen can displace oxygen from ambient air within an enclosed space leading to a dangerous build-up of the inert gas .

Future Directions

In the field of soil nitrogen sensing technologies, there are significant challenges and future research trends . In the context of nitrogen dynamics in coral holobionts, there are significant gaps in our understanding of nitrogen processes, which hinders our comprehension of nitrogen balance in coral holobionts .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Nitron involves the reaction of 2-nitropropane with sodium methoxide in methanol to yield Nitron.", "Starting Materials": ["2-nitropropane", "sodium methoxide", "methanol"], "Reaction": [ "Add 2-nitropropane to a round bottom flask", "Add sodium methoxide to the flask", "Add methanol to the flask", "Heat the mixture at reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Crystallize the product from a suitable solvent to obtain Nitron" ] }

CAS No.

2218-94-2

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

3,5,6-triphenyl-2,3,5,6-tetrazabicyclo[2.1.1]hex-1-ene

InChI

InChI=1S/C20H16N4/c1-4-10-16(11-5-1)22-19-21-24(18-14-8-3-9-15-18)20(22)23(19)17-12-6-2-7-13-17/h1-15,20H

InChI Key

RBLFMNNBMUXHHR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3N(C2=NN3C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N2C3N(C2=NN3C4=CC=CC=C4)C5=CC=CC=C5

2218-94-2

Synonyms

1,4-Diphenyl-endoanilino-dihydrotriazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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